molecular formula C8H9NO3S B1226282 2-(Furan-2-yl)-1,3-thiazolidine-4-carboxylic acid CAS No. 72678-98-9

2-(Furan-2-yl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B1226282
CAS No.: 72678-98-9
M. Wt: 199.23 g/mol
InChI Key: VYGBVPOHBURDGB-UHFFFAOYSA-N
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Description

2-(2-furanyl)-4-thiazolidinecarboxylic acid is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 2-Furan-2-yl-thiazolidine-4-carboxylic acid possess significant antimicrobial properties. These derivatives have been tested against a range of bacterial and fungal species, demonstrating comparable effectiveness to standard drugs in some cases (Patel & Shaikh, 2010). Additional studies have reported on the synthesis of various thiazolidinone and thiadiazolyl derivatives, which also exhibited promising antimicrobial activities (Hassan, 2007).

Green Chemistry Approach in Synthesis

A green chemistry approach has been employed in synthesizing derivatives of 4-thiazolidinone-5-carboxylic acid, a compound related to 2-Furan-2-yl-thiazolidine-4-carboxylic acid. This approach emphasizes environmentally benign, cost-effective methods with shorter reaction times and easy work-up procedures, showing the compound's versatility in sustainable chemistry applications (Shaikh et al., 2022).

Applications in Organic Synthesis and Fluorescent Materials

Research has also focused on the synthesis of organic compounds, including the preparation of fluorescent materials from biomass-derived furfural and natural amino acids, using cross-coupling reactions for extended π-conjugation. This demonstrates the compound's role in the synthesis of complex organic molecules and its potential application in the development of new materials (Tanaka et al., 2015).

Pharmaceutical Research

In the realm of pharmaceutical research, thiazolidine derivatives have shown potential in various therapeutic areas. For instance, derivatives of thiazolidinone have been evaluated for their hypoglycemic activity, indicating the compound's potential in diabetes treatment (Kumar et al., 2021). Moreover, studies have also explored the anticancer effects associated with thiazolidinone frameworks, demonstrating moderate to strong antiproliferative activity in human leukemia cell lines (Chandrappa et al., 2009).

Safety and Hazards

The safety information available indicates that 2-Furan-2-yl-thiazolidine-4-carboxylic acid is an irritant .

Biochemical Analysis

Biochemical Properties

2-Furan-2-yl-thiazolidine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including catalase and bovine serum albumin. The binding constants of 2-Furan-2-yl-thiazolidine-4-carboxylic acid with these proteins indicate strong interactions, which can lead to structural changes and enhanced enzyme activity . These interactions are crucial for its role in mitigating oxidative stress and enhancing cellular protection.

Cellular Effects

2-Furan-2-yl-thiazolidine-4-carboxylic acid has been shown to influence various cellular processes. It enhances catalase activity, which helps in reducing oxidative stress within cells . Additionally, it has been observed to inhibit apoptotic cell death induced by oxidative stress, thereby promoting cell survival. This compound also affects cell signaling pathways and gene expression, contributing to its protective effects on cells.

Molecular Mechanism

At the molecular level, 2-Furan-2-yl-thiazolidine-4-carboxylic acid exerts its effects through binding interactions with biomolecules. It binds to catalase and bovine serum albumin, leading to structural changes that enhance enzyme activity . These interactions are essential for its role in reducing oxidative stress and promoting cellular protection. The compound’s ability to modulate enzyme activity and gene expression is central to its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Furan-2-yl-thiazolidine-4-carboxylic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it a reliable agent for biochemical research . Long-term exposure to this compound has demonstrated sustained protective effects on cells.

Dosage Effects in Animal Models

The effects of 2-Furan-2-yl-thiazolidine-4-carboxylic acid vary with different dosages in animal models. At lower doses, it exhibits protective effects against oxidative stress, while higher doses may lead to toxic or adverse effects . Understanding the dosage thresholds is crucial for its safe and effective use in biochemical research and potential therapeutic applications.

Metabolic Pathways

2-Furan-2-yl-thiazolidine-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical activity.

Transport and Distribution

Within cells and tissues, 2-Furan-2-yl-thiazolidine-4-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine its localization and accumulation, which are critical for its biological activity. The compound’s distribution patterns can influence its effectiveness in different cellular environments.

Subcellular Localization

The subcellular localization of 2-Furan-2-yl-thiazolidine-4-carboxylic acid is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, enhancing its biochemical efficacy.

Properties

IUPAC Name

2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c10-8(11)5-4-13-7(9-5)6-2-1-3-12-6/h1-3,5,7,9H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGBVPOHBURDGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901263488
Record name 2-(2-Furanyl)-4-thiazolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901263488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72678-98-9
Record name 2-(2-Furanyl)-4-thiazolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72678-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Furanyl)-4-thiazolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901263488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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